Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
An In-Depth Technical Guide to 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines: Synthesis, Properties, and Applications as Tyrosinase Inhibitors
A Note on the Subject Matter: Initial research for the specific compound 5-(Pyridin-4-yl)oxazol-4-amine did not yield sufficient public-domain data for a comprehensive technical guide. However, a closely related and well-documented class of compounds, 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines , offers a rich dataset for in-depth analysis. These molecules, sharing key structural motifs with the original query, have garnered significant interest in medicinal chemistry. This guide, therefore, focuses on this triazole series, providing a detailed exploration of their chemical synthesis, structural properties, and promising biological activity.
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The unique arrangement of nitrogen atoms in the triazole ring allows for diverse molecular interactions, making it an attractive building block for designing novel drug candidates.[3] This guide delves into a specific class of 1,2,4-triazole derivatives characterized by a pyridin-4-yl substituent at the 5-position and a variable alkylsulfanyl group at the 3-position. These compounds have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, highlighting their potential in the treatment of hyperpigmentation disorders.[4][5]
PART 1: Core Chemical Structure and Physicochemical Properties
The foundational molecule for this series is 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This precursor serves as the key intermediate for the synthesis of the target S-alkylated derivatives.[1] The core structure consists of a central 1,2,4-triazole ring, which can exist in tautomeric forms, linked to a pyridine ring and featuring both an amino group and a thiol group, providing multiple points for chemical modification and biological interaction.[6][7]
Chemical Structure of the Precursor
Caption: Core structure of the precursor molecule.
Physicochemical and Spectroscopic Data
The precursor, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is a stable solid at room temperature. Its derivatives are typically crystalline solids with varying melting points depending on the nature of the S-alkyl substituent.
| Property | Data for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Reference |
| Molecular Formula | C₇H₇N₅S | [8] |
| Molecular Weight | 193.23 g/mol | [8] |
| CAS Number | 36209-51-5 | [8] |
| Appearance | Solid | [9] |
| Melting Point | 250-254 °C | [8] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to pyridine and amino protons. | [6] |
| ¹³C NMR (DMSO-d₆) | Resonances confirming the triazole and pyridine ring carbons. | [6] |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H (amino), C=N (triazole), and S-H (thiol) vibrations. A strong absorption around 2358 cm⁻¹ is attributed to the S-H bond. | [9] |
PART 2: Synthesis and Characterization
The synthesis of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines is a multi-step process that begins with the formation of the core triazole-thiol structure, followed by its functionalization.
Synthesis of the Precursor: 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
The precursor molecule can be synthesized through several established routes. A common and efficient method involves the reaction of isonicotinic acid with potassium hydroxide and carbon disulfide, followed by treatment with hydrazine hydrate.[6] Modern approaches utilize microwave irradiation on solid supports, which significantly reduces reaction times and aligns with the principles of green chemistry.[9][10]
General Synthesis Workflow
Caption: Synthesis of the triazole-thiol precursor.
Experimental Protocol: Synthesis of the Precursor
-
Step 1: Salt Formation: A mixture of isonicotinic acid and potassium hydroxide is dissolved in ethanol. Carbon disulfide is added slowly to the solution, and the mixture is stirred for several hours (e.g., 10 hours). The resulting yellow precipitate (potassium dithiocarbazate salt) is filtered, washed with dry ether, and dried.[6]
-
Step 2: Cyclization: The obtained salt is then reacted with hydrazine hydrate. This step leads to the cyclization and formation of the desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[6][9]
Synthesis of 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines via S-Alkylation
The nucleophilic thiol group on the precursor is readily functionalized through S-alkylation.[1] This reaction provides a straightforward and versatile method for introducing a wide range of substituents, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1][4]
S-Alkylation Workflow
Caption: General scheme for S-alkylation.
Experimental Protocol: General S-Alkylation
-
Thiolate Formation: Dissolve the precursor (1 equivalent) in a suitable solvent like ethanol. Add a base, such as sodium hydroxide (1.1 equivalents), and stir at room temperature for approximately 30 minutes to form the thiolate salt.[1]
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture.[1]
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or gently heated until completion (monitored by TLC).[4] Upon completion, the mixture is cooled. The product, which often precipitates, can be collected by filtration, washed with a cold solvent, and purified by recrystallization.[11]
PART 3: Biological Applications as Tyrosinase Inhibitors
A significant application of this class of compounds is their ability to inhibit tyrosinase, a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[5][12] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for dermatological and cosmetic applications.[4][13]
Mechanism of Action and Structure-Activity Relationship (SAR)
Derivatives of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine have been shown to be effective inhibitors of tyrosinase from Agaricus bisporus (AbTYR), a common model for human tyrosinase.[4][5] The inhibitory activity is highly dependent on the nature of the substituent (R-group) attached to the sulfur atom.
-
Aromatic Tail: An aromatic group, particularly a substituted phenyl or benzyl ring, in the alkylsulfanyl chain is a common feature of potent inhibitors. This "aromatic tail" is believed to establish beneficial interactions within the hydrophobic regions at the entrance of the enzyme's catalytic cavity.[5]
-
Role of Halogens: The presence and position of halogen atoms, such as fluorine and chlorine, on the aromatic ring can significantly modulate activity. For instance, a 4-fluorobenzyl moiety is a recurrent feature in potent tyrosinase inhibitors, engaging in favorable fluorine bonding interactions within the catalytic site.[5][14]
-
Positional Isomerism: The position of substituents on the aromatic ring is critical. For example, introducing a chlorine atom at the 3-position of a 4-fluorophenyl ring was found to enhance inhibitory potency, whereas placing it at the 2-position led to a dramatic loss of activity.[14]
Structure-Activity Relationship (SAR) Logic
Caption: SAR model for tyrosinase inhibition.
Quantitative Biological Data
Several studies have quantified the inhibitory effects of these compounds, often comparing them to the standard tyrosinase inhibitor, kojic acid.[5]
| Compound | R-Group (in alkylsulfanyl chain) | IC₅₀ (µM) vs. AbTYR | Reference |
| 3a | 4-Fluorobenzyl | ~5.0 (estimated) | [14] |
| 3b | 3-Chloro-4-fluorobenzyl | ~1.4 (estimated, 3.5x more potent than 3a) | [14] |
| 3c | 2-Chloro-4-fluorobenzyl | Inactive | [14] |
| Kojic Acid | (Reference Standard) | 17.8 | [5] |
These data clearly demonstrate that subtle changes to the "aromatic tail," such as the addition and positioning of a chlorine atom, can lead to significant improvements in inhibitory potency.[14]
Conclusion and Future Outlook
The 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine scaffold represents a versatile and promising platform for the development of novel tyrosinase inhibitors. The synthetic accessibility of these compounds, particularly through the straightforward S-alkylation of a common precursor, allows for the systematic exploration of structure-activity relationships. The current body of research indicates that optimizing the hydrophobic and electronic properties of the S-alkyl substituent is a key strategy for enhancing inhibitory potency.[5][14]
Future research in this area should focus on expanding the library of derivatives to further refine SAR models, conducting kinetic studies to elucidate the mechanism of inhibition, and evaluating the most potent compounds in cellular and in vivo models to assess their potential as therapeutic agents for skin hyperpigmentation disorders.
References
-
Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510. [Link][6][7]
-
Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link][10]
-
Gitto, R., De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. Arkivoc, 2022(ii), 156-166. [Link][4]
-
Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link][9]
-
De Luca, L., et al. (2022). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules, 27(15), 4991. [Link][5]
-
Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
Saeed, A., et al. (2024). Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors. ResearchGate. [Link][3]
-
De Luca, L., et al. (2022). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. PMC. [Link][14]
-
PubChem. (n.d.). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][9][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]
-
Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320. [Link]
-
Anisworth, A. A., et al. (2013). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PMC. [Link]
-
Khan, K. M., et al. (2016). Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. ResearchGate. [Link]
-
Khan, K. M., et al. (2005). Structure-activity relationships of tyrosinase inhibitory combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues. Bioorganic & Medicinal Chemistry. [Link]
-
Farhan, M. E., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Parchenko, V., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace. [Link]
-
Kim, Y. J., & Uyama, H. (2009). An Updated Review of Tyrosinase Inhibitors. MDPI. [Link]
-
Mermer, A., & Demirci, S. (2023). Recent advances in triazoles as tyrosinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Parchenko, V., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Pharmaceutical Journal. [Link]
-
Bihdan, O. A., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye medical journal*. [Link]
-
Zhao, P. L., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus [iris.unime.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives [academia.edu]
- 11. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in triazoles as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
